GLP-1R agonist 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

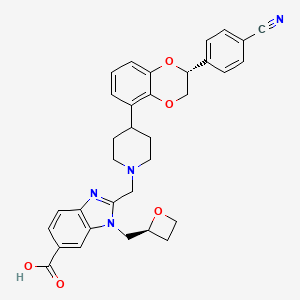

C33H32N4O5 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

2-[[4-[(2R)-2-(4-cyanophenyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C33H32N4O5/c34-17-21-4-6-23(7-5-21)30-20-41-32-26(2-1-3-29(32)42-30)22-10-13-36(14-11-22)19-31-35-27-9-8-24(33(38)39)16-28(27)37(31)18-25-12-15-40-25/h1-9,16,22,25,30H,10-15,18-20H2,(H,38,39)/t25-,30-/m0/s1 |

InChI Key |

RKGAOZLEVAHEJK-QCDSWUKFSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=C6C(=CC=C5)O[C@@H](CO6)C7=CC=C(C=C7)C#N |

Canonical SMILES |

C1CN(CCC1C2=C3C(=CC=C2)OC(CO3)C4=CC=C(C=C4)C#N)CC5=NC6=C(N5CC7CCO7)C=C(C=C6)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GLP-1 Receptor Agonists

Please note: Specific data for a compound designated "GLP-1R agonist 8" is not publicly available. Therefore, this document provides a comprehensive overview of the mechanism of action for the GLP-1 receptor agonist class, with placeholder data for quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals.

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1] They are utilized in the management of type 2 diabetes and obesity.[2][3] These agonists activate the GLP-1 receptor, a G protein-coupled receptor, leading to a cascade of downstream signaling events that regulate glucose homeostasis and appetite.[4][5]

Core Mechanism of Action

Upon binding to the GLP-1 receptor, primarily located on pancreatic beta cells and neurons in the brain, these agonists initiate a series of intracellular events. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This signaling cascade results in several key physiological effects:

-

Enhanced Glucose-Dependent Insulin Secretion: In pancreatic beta cells, the activation of PKA and EPAC leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and an influx of calcium ions. This ultimately enhances the exocytosis of insulin-containing granules in a glucose-dependent manner.

-

Suppression of Glucagon Secretion: GLP-1R agonists inhibit the release of glucagon from pancreatic alpha cells, which in turn reduces hepatic glucose production. This effect is also glucose-dependent, minimizing the risk of hypoglycemia.

-

Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, these agonists help to reduce postprandial glucose excursions.

-

Central Effects on Appetite and Satiety: GLP-1R agonists act on the hypothalamus in the brain to increase feelings of fullness and reduce food intake, which can contribute to weight loss.

Quantitative Pharmacological Profile

The following tables summarize representative quantitative data for the characterization of a GLP-1R agonist. (Note: The data presented here are illustrative and not specific to "this compound").

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Value | Cell Line | Radioligand |

| Kᵢ (nM) | Value | CHO-K1 expressing human GLP-1R | [¹²⁵I]-GLP-1(7-36) |

Table 2: In Vitro Functional Potency and Efficacy

| Assay | Parameter | Value | Cell Line |

| cAMP Accumulation | EC₅₀ (nM) | Value | HEK293 expressing human GLP-1R |

| Eₘₐₓ (% of GLP-1) | Value | HEK293 expressing human GLP-1R |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing a GLP-1R agonist.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Semaglutide, a GLP-1 Receptor Agonist

An important note on "GLP-1R agonist 8": The term "this compound" does not correspond to a publicly recognized or standardized compound. It is likely an internal research identifier. This guide will focus on Semaglutide , a well-characterized and clinically significant GLP-1 receptor agonist, to provide a comprehensive technical overview as requested.

Introduction to Semaglutide

Semaglutide is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2][3] Its mechanism of action involves mimicking the effects of the native GLP-1 hormone, which includes enhancing glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1][2] Developed by Novo Nordisk, it is available in both subcutaneous and oral formulations.

Chemical Structure and Modifications

Semaglutide is a peptide-based therapeutic with a 94% structural homology to human GLP-1. It is a linear polypeptide consisting of 31 amino acids. Key modifications to the native GLP-1 sequence enhance its stability and pharmacokinetic profile:

-

Amino Acid Substitutions:

-

Alanine at position 8 is replaced with α-aminoisobutyric acid (Aib) to confer resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).

-

Lysine at position 34 is replaced with arginine.

-

-

Acylation of Lysine at Position 26: A C18 fatty di-acid moiety is attached to the lysine residue at position 26 via a hydrophilic spacer. This modification facilitates binding to serum albumin, which significantly prolongs the in vivo half-life of the molecule, allowing for once-weekly administration.

Table 1: Physicochemical Properties of Semaglutide

| Property | Value | Reference |

| Molecular Formula | C187H291N45O59 | |

| Molecular Weight | 4113.64 g/mol | |

| GLP-1R Affinity (IC50) | 0.38 ± 0.06 nM | |

| Plasma Half-life (mini-pigs, i.v.) | 46.1 hours | |

| Mean Residence Time (MRT) (mini-pigs, s.c.) | 63.6 hours |

Synthesis of Semaglutide

The synthesis of Semaglutide is a complex process that can be achieved through various strategies, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), or a combination of both (hybrid approach).

Solid-Phase Peptide Synthesis (SPPS) Approach

A common method for synthesizing the peptide backbone of Semaglutide is Fmoc-based SPPS. This involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Experimental Protocol: General Fmoc-SPPS for Semaglutide Backbone

-

Resin Preparation: A suitable resin (e.g., Wang resin) is loaded with the C-terminal amino acid of the Semaglutide sequence.

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Washing: The resin is washed thoroughly with a solvent like DMF to remove excess reagents and byproducts.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the Semaglutide sequence.

-

Side Chain Acylation: The side chain of the lysine at position 26 is selectively deprotected and acylated with the fatty acid-spacer moiety.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative Yield and Purity Data for Semaglutide Synthesis

| Synthesis Step | Parameter | Value | Reference |

| Solid-Phase Synthesis and Cleavage | Crude Product Purity (HPLC) | 77.71% | |

| Solid-Phase Synthesis and Cleavage | Overall Yield | 57.07% |

Hybrid and Fragment Condensation Approaches

Alternative synthetic strategies involve the synthesis of peptide fragments which are then coupled together in the liquid phase. Chemo-enzymatic methods have also been explored, where enzymes are used to ligate peptide fragments, offering high specificity and reduced side reactions. Some approaches utilize a combination of recombinant expression for a portion of the peptide and chemical synthesis for other parts, particularly the non-proteinogenic amino acid Aib.

GLP-1 Receptor Signaling Pathway

Semaglutide exerts its therapeutic effects by activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). The binding of Semaglutide to GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit.

Key Signaling Events:

-

Gαs Activation: Ligand binding to GLP-1R activates the associated Gαs protein.

-

Adenylate Cyclase Activation: The activated Gαs stimulates adenylate cyclase (AC), which converts ATP to cyclic AMP (cAMP).

-

PKA and Epac2 Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).

-

Downstream Effects: PKA and Epac2 mediate the downstream effects of GLP-1R activation, including:

-

Increased insulin gene transcription and biosynthesis.

-

Enhanced exocytosis of insulin-containing granules.

-

Promotion of β-cell proliferation and survival.

-

Inhibition of apoptosis.

-

There is also evidence that GLP-1R can couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

Caption: GLP-1 Receptor Signaling Pathway Activated by Semaglutide.

Experimental Workflow for Bioactivity Assessment

The biological activity of synthesized Semaglutide is typically assessed using a combination of in vitro and in vivo methods.

Experimental Protocol: In Vitro Cell-Based Bioassay for Semaglutide Potency

-

Cell Culture: A cell line expressing the human GLP-1 receptor (e.g., CHO-K1 cells) is cultured under standard conditions.

-

Cell Seeding: The cells are seeded into a multi-well plate (e.g., 96-well plate) and incubated to allow for cell attachment.

-

Compound Preparation: A serial dilution of the synthesized Semaglutide and a reference standard are prepared in an appropriate assay buffer.

-

Cell Treatment: The cultured cells are treated with the different concentrations of Semaglutide and the reference standard.

-

cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The dose-response curves for the synthesized Semaglutide and the reference standard are plotted, and the EC50 values (the concentration that elicits 50% of the maximal response) are calculated and compared.

Caption: General Experimental Workflow for Semaglutide Synthesis and Evaluation.

References

An In-depth Technical Guide on the Binding Affinity of GLP-1 Val8 to the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the glucagon-like peptide-1 receptor (GLP-1R) agonist, GLP-1 Val8. This engineered peptide, a modification of the endogenous GLP-1(7-36)NH2 with a substitution of alanine to valine at position 8, exhibits a unique pharmacological profile. This document outlines its binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding kinetics of GLP-1 Val8 to the human GLP-1 receptor (hGLP-1R) have been characterized and compared to the native GLP-1 peptide. The data reveals that while the overall binding affinity (KD) is similar to GLP-1, the on-rate and off-rate kinetics are substantially different.[1][2]

| Ligand | Parameter | Value | Units |

| GLP-1 Val8 | KD (Binding Affinity) | Similar to GLP-1 | - |

| kon (Association Rate) | Slower than GLP-1 | M-1min-1 | |

| koff (Dissociation Rate) | Faster than GLP-1 | min-1 | |

| Residence Time (RT) | Decreased compared to GLP-1 | min | |

| Bmax | Very low compared to GLP-1 | fmol/mg protein | |

| [125I]GLP-1 | Concentration | 12.73 ± 3.35 | pM |

| [125I]GLP-1 Val8 | Concentration | 15.56 ± 1.46 | pM |

Table 1: Summary of quantitative binding affinity data for GLP-1 Val8. Data is derived from studies on COS-7 cells expressing the human GLP-1R.[1][2]

Experimental Protocols

The characterization of GLP-1 Val8's binding to the GLP-1R involves several key experimental procedures. The primary method cited is the radioligand binding assay.

Cell Culture and Transfection:

-

COS-7 cells are cultured and transiently transfected with the human GLP-1 receptor (hGLP-1R) to ensure sufficient receptor expression for binding studies.

Radioligand Binding Assays:

-

Homologous and Heterologous Competition Binding Assays: These assays are performed to determine the binding affinity (Ki or KD) of the unlabeled ligand (GLP-1 Val8 or GLP-1) by measuring its ability to compete with a radiolabeled ligand ([125I]GLP-1 or [125I]GLP-1 Val8) for binding to the receptor.[1]

-

Membranes from transfected COS-7 cells expressing hGLP-1R are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled competitor ligand are added to the incubation mixture.

-

After reaching equilibrium, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound complex is measured to determine the amount of radioligand bound to the receptor.

-

The data is then analyzed using non-linear regression to calculate the IC50, which is then converted to Ki.

-

-

Association and Dissociation Kinetics: These experiments determine the on-rate (kon) and off-rate (koff) of the ligand-receptor interaction.

-

Association (On-rate): Membranes are incubated with the radioligand, and the amount of specific binding is measured at various time points until equilibrium is reached.

-

Dissociation (Off-rate): After the association reaction reaches equilibrium, an excess of unlabeled ligand is added to prevent further binding of the radioligand. The amount of radioligand remaining bound to the receptor is then measured over time.

-

Below is a graphical representation of the workflow for a competitive binding assay.

Caption: Workflow for a competitive radioligand binding assay.

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, GLP-1R signaling is complex and can also involve other pathways, including β-arrestin recruitment and activation of the ERK1/2 and PI3K pathways.

GLP-1 Val8 has been identified as a G protein-biased agonist. This means that while it effectively stimulates the Gαs-cAMP pathway, similar to the native GLP-1, it shows significantly impaired ability to recruit β-arrestin 2 and induce receptor internalization.

The diagram below illustrates the major signaling pathways activated by the GLP-1 receptor.

Caption: GLP-1 Receptor signaling pathways.

References

Downstream Signaling Pathways of GLP-1R Agonist 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity. The therapeutic landscape is evolving towards the development of biased agonists that selectively engage specific downstream signaling pathways to enhance therapeutic efficacy and minimize adverse effects. This technical guide focuses on "GLP-1R agonist 8," an α/β-peptide analogue of GLP-1, which has been identified as a β-arrestin-biased agonist.[1][2] This document provides an in-depth exploration of its downstream signaling pathways, presenting quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows.

Introduction to GLP-1R Signaling

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, appetite regulation, and cardiovascular function.[3][4] Upon activation by its endogenous ligand GLP-1 or synthetic agonists, the GLP-1R initiates a cascade of intracellular signaling events. These are broadly categorized into two main pathways:

-

G protein-dependent signaling: The canonical pathway involves the coupling of the receptor to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[5] cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), mediating many of the metabolic benefits of GLP-1R activation, including glucose-dependent insulin secretion.

-

β-arrestin-dependent signaling: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the receptor. This recruitment leads to receptor desensitization and internalization, but also initiates a distinct wave of G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinase (ERK).

Biased agonism refers to the ability of a ligand to preferentially activate one of these pathways over the other, offering a promising strategy for developing safer and more effective therapeutics.

This compound: A β-Arrestin-Biased Agonist

"this compound" is a synthetic analogue of GLP-1 where specific α-amino acid residues have been replaced with β-amino acid residues. This modification results in a ligand that demonstrates a preference for recruiting β-arrestin over G protein-mediated cAMP production, thereby classifying it as a β-arrestin-biased agonist.

Quantitative Analysis of Signaling Bias

The biased signaling profile of "this compound" has been characterized by comparing its potency and efficacy in cAMP production and β-arrestin recruitment assays relative to the endogenous ligand, GLP-1.

| Ligand | Assay | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 | cAMP Production | 0.12 | 100 |

| β-arrestin-1 Recruitment | 2.9 | 100 | |

| β-arrestin-2 Recruitment | 2.3 | 100 | |

| This compound | cAMP Production | 1.8 | 58 |

| β-arrestin-1 Recruitment | 11 | 85 | |

| β-arrestin-2 Recruitment | 11 | 80 |

Table 1: In vitro signaling properties of GLP-1 and this compound at the human GLP-1R.

Downstream Signaling Pathways of this compound

As a β-arrestin-biased agonist, "this compound" preferentially activates signaling cascades downstream of β-arrestin recruitment, while having a reduced effect on the canonical Gs/cAMP pathway.

Canonical Gs/cAMP Pathway (Attenuated Activation)

Activation of the GLP-1R by "this compound" leads to a less pronounced increase in intracellular cAMP compared to native GLP-1. This attenuated signal still results in the downstream activation of PKA and EPAC, though to a lesser extent.

Figure 1: Attenuated Gs/cAMP signaling by this compound.

β-Arrestin Pathway (Preferential Activation)

"this compound" demonstrates a stronger ability to recruit β-arrestins to the activated GLP-1R relative to its capacity for cAMP production. This preferential engagement of the β-arrestin pathway can lead to a distinct set of cellular responses. Following recruitment, β-arrestin acts as a scaffold protein, facilitating the activation of various signaling molecules, most notably the ERK1/2 pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 4. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GLP-1R Agonist (Val8)GLP-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of the glucagon-like peptide-1 receptor (GLP-1R) agonist, (Val8)GLP-1. This analog of GLP-1(7-36)NH2 is characterized by a single amino acid substitution at position 8, where Alanine is replaced by Valine. This modification was strategically designed to confer resistance to degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV), thereby extending its biological half-life.[1][2]

Pharmacodynamics

(Val8)GLP-1 exhibits a unique pharmacodynamic profile, functioning as a G protein-biased agonist of the GLP-1 receptor.[1][2] This biased agonism results in the preferential activation of G protein-mediated signaling pathways over β-arrestin 2 recruitment and subsequent receptor internalization.

In Vitro Signaling Profile

The in vitro signaling properties of (Val8)GLP-1 have been characterized in various cell-based assays, demonstrating comparable efficacy to native GLP-1 in stimulating cAMP production and calcium mobilization, but with significantly impaired β-arrestin 2 recruitment and receptor internalization.[1]

Table 1: In Vitro Signaling Potency and Efficacy of (Val8)GLP-1 at the Human GLP-1 Receptor

| Signaling Pathway | Parameter | Native GLP-1 | (Val8)GLP-1 |

| cAMP Production | pEC50 | 8.8 ± 0.1 | 8.7 ± 0.1 |

| Emax | 100% | 100% | |

| Calcium Mobilization | pEC50 | 8.2 ± 0.1 | 8.1 ± 0.1 |

| Emax | 100% | 100% | |

| β-Arrestin 2 Recruitment | pEC50 | 7.9 ± 0.1 | 7.8 ± 0.1 |

| Emax | 100% | 75% | |

| Receptor Internalization | pEC50 | 8.7 ± 0.1 | 7.7 ± 0.1 |

| Emax | 100% | Significantly Impaired |

Data are presented as mean ± SEM. pEC50 represents the negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by the agonist.

Receptor Binding Kinetics

(Val8)GLP-1 displays altered binding kinetics at the GLP-1 receptor compared to the native peptide, characterized by a shorter residence time.

Table 2: Receptor Binding Affinity of (Val8)GLP-1 at the Human GLP-1 Receptor

| Ligand | pKi (M) |

| Native GLP-1 | 8.5 ± 0.1 |

| (Val8)GLP-1 | 8.4 ± 0.1 |

pKi represents the negative logarithm of the inhibition constant.

In Vitro and In Vivo Functional Effects

In a perfused rat pancreas model, acute stimulation with (Val8)GLP-1 resulted in lower insulin and somatostatin secretion compared to native GLP-1. However, in obese diabetic (ob/ob) mice, (Val8)GLP-1 demonstrated a more potent and prolonged glucose-lowering effect and improved insulin response compared to native GLP-1 following acute and chronic administration.

Table 3: In Vivo Effects of (Val8)GLP-1 in ob/ob Mice

| Parameter | Treatment | Observation |

| Glucose Tolerance | Acute i.p. administration | Dose-dependent reduction in glycemic excursion, greater and longer-lasting than native GLP-1. |

| Insulin Response | Acute i.p. administration | Dose-dependent increase in insulin response, greater and longer-lasting than native GLP-1. |

| Plasma Glucose | 21-day daily s.c. administration | Reduced plasma glucose concentrations more effectively than native GLP-1. |

| Plasma Insulin | 21-day daily s.c. administration | Increased plasma insulin more effectively than native GLP-1. |

| Body Weight | 21-day daily s.c. administration | Reduced body weight more than native GLP-1. |

Pharmacokinetics

The primary pharmacokinetic feature of (Val8)GLP-1 is its resistance to degradation by DPP-IV. Native GLP-1 has a very short half-life of approximately 1-2 minutes due to rapid cleavage by DPP-IV. The substitution of Alanine with Valine at position 8 renders (Val8)GLP-1 resistant to this enzymatic degradation, which is the key mechanism for its prolonged duration of action.

One in vitro study demonstrated that (Val8)GLP-1 was completely resistant to degradation by DPP-IV and in human plasma over a 12-hour period, whereas native GLP-1 was significantly degraded.

While the enhanced stability of (Val8)GLP-1 is well-established, specific quantitative pharmacokinetic parameters such as its in vivo half-life, maximum concentration (Cmax), time to maximum concentration (Tmax), bioavailability, volume of distribution, and clearance have not been extensively reported in the reviewed literature. The available data strongly indicate a significantly prolonged pharmacokinetic profile compared to native GLP-1, consistent with its enhanced and sustained pharmacodynamic effects observed in vivo.

Experimental Protocols

cAMP Production Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells or COS-7 cells transiently or stably expressing the human GLP-1 receptor.

-

Assay Principle: Measurement of intracellular cyclic adenosine monophosphate (cAMP) levels upon agonist stimulation. This can be performed using various methods, including Bioluminescence Resonance Energy Transfer (BRET) with a CAMYEL sensor, or enzyme fragment complementation assays like the DiscoverX HitHunter cAMP assay.

-

General Protocol:

-

Cells are seeded in a 96-well plate.

-

Prior to agonist stimulation, cells are typically incubated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with varying concentrations of (Val8)GLP-1 or a reference agonist for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and intracellular cAMP levels are quantified using a suitable detection method (e.g., luminescence or fluorescence).

-

Data are normalized to a positive control and dose-response curves are generated to determine pEC50 and Emax values.

-

β-Arrestin 2 Recruitment Assay

-

Cell Line: HEK293 cells expressing the human GLP-1 receptor and a β-arrestin 2 fusion protein (e.g., for BRET or enzyme fragment complementation assays).

-

Assay Principle: Detection of the interaction between the activated GLP-1 receptor and β-arrestin 2. The PathHunter® β-arrestin recruitment assay (DiscoverX) is a commonly used method.

-

General Protocol:

-

Cells are seeded in a 96-well plate.

-

Cells are stimulated with a range of agonist concentrations for a specific duration (e.g., 30 minutes).

-

The recruitment of β-arrestin 2 to the receptor is measured using a chemiluminescent or fluorescent signal.

-

Dose-response curves are plotted to calculate pEC50 and Emax.

-

Receptor Internalization Assay

-

Cell Line: HEK293 cells expressing a tagged human GLP-1 receptor (e.g., N-terminal SNAP-tag).

-

Assay Principle: Quantification of the agonist-induced translocation of the GLP-1 receptor from the cell surface to intracellular compartments. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a suitable method.

-

General Protocol:

-

Cells expressing the tagged receptor are seeded in a 96-well plate.

-

The cell surface receptors are labeled with a donor fluorophore.

-

Cells are stimulated with the agonist for a set time (e.g., 30 minutes).

-

An acceptor fluorophore that cannot permeate the cell membrane is added.

-

The FRET signal is measured, which decreases as the receptor internalizes, moving the donor away from the extracellular acceptor.

-

The change in FRET signal is used to quantify internalization and generate dose-response curves.

-

Perfused Rat Pancreas Model

-

Animal Model: Male Wistar rats.

-

Objective: To assess the effect of (Val8)GLP-1 on insulin, glucagon, and somatostatin secretion from the intact pancreas.

-

General Protocol:

-

The rat is anesthetized, and the pancreas is surgically isolated while maintaining its vascular supply.

-

The pancreas is perfused in situ with a Krebs-Ringer bicarbonate buffer containing glucose and other nutrients.

-

After a stabilization period, (Val8)GLP-1 or a control substance is infused into the arterial line for a short duration (e.g., 5-10 minutes).

-

The venous effluent from the pancreas is collected at regular intervals.

-

Hormone concentrations (insulin, glucagon, somatostatin) in the perfusate are measured by radioimmunoassay (RIA) or ELISA.

-

Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: Obese diabetic (ob/ob) mice.

-

Objective: To evaluate the in vivo efficacy of (Val8)GLP-1 in improving glucose tolerance.

-

General Protocol:

-

Mice are fasted for a specific period (e.g., 6 hours).

-

A baseline blood glucose measurement is taken (time 0).

-

(Val8)GLP-1 or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a predetermined time, a glucose solution is administered orally by gavage.

-

Blood glucose levels are measured from tail vein blood at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

-

Visualizations

Caption: Signaling pathway of the biased agonist (Val8)GLP-1 at the GLP-1 receptor.

Caption: Workflow for an in vitro cAMP production assay.

Caption: Workflow for an in vivo oral glucose tolerance test.

References

In Vitro Characterization of GLP-1R Agonist 8 (Exemplified by GLP-1 Val8)

This technical guide provides a comprehensive overview of the in vitro characterization of a representative GLP-1 receptor (GLP-1R) agonist, designated here as "GLP-1R agonist 8" and exemplified by the well-documented biased agonist, GLP-1 Val8. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to GLP-1R Agonism

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents primarily used in the management of type 2 diabetes and obesity.[1][2] The GLP-1R is a class B G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand GLP-1, initiates a cascade of intracellular signaling events.[3] The canonical pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which collectively enhance glucose-stimulated insulin secretion from pancreatic β-cells.

Beyond the primary Gs pathway, GLP-1R activation can also lead to the recruitment of β-arrestins, which mediate receptor internalization and desensitization, and can also initiate their own signaling cascades, including the activation of the ERK1/2 pathway. "Biased agonists" are ligands that preferentially activate one signaling pathway over another (e.g., G protein signaling over β-arrestin recruitment). GLP-1 Val8, a GLP-1 analog with a single amino acid substitution (Alanine to Valine at position 8), has been characterized as a G protein-biased agonist.

Quantitative In Vitro Pharmacology

The in vitro characterization of this compound (GLP-1 Val8) involves quantifying its interaction with the receptor and its ability to elicit downstream signaling events. The following tables summarize the key pharmacological parameters for GLP-1 Val8 in comparison to the native GLP-1 peptide.

Table 1: Receptor Binding Affinity

| Ligand | Assay Type | Tracer | KD (nM) | Ki (nM) | Cell Line |

| GLP-1 Val8 | Homologous Competition | [125I]GLP-1 Val8 | 1.77 | - | HEK293 |

| GLP-1 | Homologous Competition | [125I]GLP-1 | 3.10 | - | HEK293 |

| GLP-1 Val8 | Heterologous Competition | [125I]GLP-1 | - | 5.27 | HEK293 |

| GLP-1 | Heterologous Competition | [125I]GLP-1 Val8 | - | 0.93 | HEK293 |

Data sourced from reference. KD represents the dissociation constant, and Ki represents the inhibition constant. Lower values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy

| Ligand | Assay | Parameter | Value | Cell Line |

| GLP-1 Val8 | cAMP Production | pEC50 | 8.81 | HEK293 |

| GLP-1 | cAMP Production | pEC50 | 8.86 | HEK293 |

| GLP-1 Val8 | Calcium Mobilization | pEC50 | 8.1 | HEK293 |

| GLP-1 | Calcium Mobilization | pEC50 | 8.3 | HEK293 |

| GLP-1 Val8 | β-arrestin 2 Recruitment | pEC50 | 7.0 | HEK293 |

| GLP-1 | β-arrestin 2 Recruitment | pEC50 | 7.6 | HEK293 |

| GLP-1 Val8 | Receptor Internalization | % Emax | ~20% | HEK293 |

| GLP-1 | Receptor Internalization | % Emax | 100% | HEK293 |

Data sourced from reference. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax represents the maximum response achievable by the agonist.

Signaling Pathways and Experimental Workflows

GLP-1R Signaling Pathways

The activation of the GLP-1R by an agonist initiates multiple downstream signaling cascades. The primary pathway involves Gs protein activation, leading to cAMP production. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and ERK signaling.

Biased Agonism of GLP-1 Val8

GLP-1 Val8 demonstrates biased agonism by potently activating the Gs-cAMP pathway, similar to native GLP-1, while showing significantly reduced efficacy in recruiting β-arrestin 2 and promoting receptor internalization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used in the characterization of GLP-1R agonists.

Radioligand Binding Assay

This assay measures the affinity of a ligand for the GLP-1R.

-

Cell Culture : HEK293 cells stably expressing the human GLP-1R are cultured to confluence in appropriate media.

-

Membrane Preparation : Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

-

Competition Binding : A constant concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., GLP-1 Val8).

-

Incubation : The reaction is incubated to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Competition binding curves are generated, and Ki or IC50 values are calculated using non-linear regression.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

-

Cell Seeding : HEK293 cells expressing the human GLP-1R are seeded into 96-well plates and cultured overnight.

-

Assay Buffer : The culture medium is replaced with an assay buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Agonist Stimulation : Cells are treated with serial dilutions of the test agonist (e.g., GLP-1 Val8) and incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection : The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE TR-FRET.

-

Data Analysis : Dose-response curves are plotted to determine the EC50 and Emax values for the agonist.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R.

-

Cell Line : A cell line (e.g., HEK293) co-expressing the GLP-1R fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin 2 fused to an acceptor molecule (e.g., another luciferase fragment or a fluorescent protein) is used.

-

Assay Protocol : Cells are seeded in a suitable plate format. The day of the experiment, cells are stimulated with the test agonist.

-

Detection : If the agonist promotes the interaction between the receptor and β-arrestin, the donor and acceptor molecules are brought into close proximity, generating a measurable signal (e.g., luminescence in a NanoBiT assay or a FRET signal).

-

Data Analysis : The signal is measured over time or at a fixed endpoint. Dose-response curves are constructed to calculate the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.

ERK Phosphorylation Assay

This assay measures the activation of the MAP kinase pathway, which can be downstream of both G protein and β-arrestin signaling.

-

Cell Culture and Starvation : Cells expressing GLP-1R are cultured and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation : Cells are treated with the agonist for various time points (e.g., 5, 10, 30 minutes).

-

Cell Lysis : Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Detection : Phosphorylated ERK (p-ERK) and total ERK levels are quantified using methods like Western blotting or specific ELISAs.

-

Data Analysis : The ratio of p-ERK to total ERK is calculated to determine the extent of pathway activation.

Conclusion

The in vitro characterization of this compound, exemplified by GLP-1 Val8, reveals a molecule with a distinct pharmacological profile. It maintains high affinity for the GLP-1R and potent activation of the therapeutically relevant Gs-cAMP pathway, comparable to the native hormone. However, its significantly diminished ability to recruit β-arrestin and promote receptor internalization classifies it as a G protein-biased agonist. This detailed in vitro analysis, employing a suite of quantitative binding and functional assays, is essential for understanding the molecular mechanisms of action and for guiding the development of next-generation incretin-based therapeutics with potentially improved efficacy and side-effect profiles.

References

- 1. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | GLP-1 receptor agonists: exploration of transformation from metabolic regulation to multi-organ therapy [frontiersin.org]

- 3. Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

"GLP-1R agonist 8" discovery and development history

An In-depth Technical Guide to the Discovery and Development of Semaglutide (A GLP-1 Receptor Agonist)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Semaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed by Novo Nordisk, representing a significant advancement in the treatment of type 2 diabetes and obesity. Its development emerged from the therapeutic potential of the native GLP-1 hormone, which is limited by a very short physiological half-life. Through a strategic lead optimization process building upon its predecessor, liraglutide, semaglutide was engineered for once-weekly subcutaneous administration. Key molecular modifications include an amino acid substitution at position 8 to prevent enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), and the attachment of a C18 fatty diacid moiety via a hydrophilic spacer to lysine at position 26. This acylation promotes strong, reversible binding to serum albumin, markedly extending its circulatory half-life. This guide details the discovery, mechanism of action, pharmacological profile, and the key experimental methodologies that defined the development of semaglutide.

Discovery and Development History

The journey to semaglutide began with the recognition of GLP-1 as a potent incretin hormone that stimulates glucose-dependent insulin secretion.[1] However, native GLP-1 is rapidly degraded by DPP-4, resulting in a half-life of only a few minutes.[2] The first generation of GLP-1 receptor agonists, such as liraglutide, achieved a longer duration of action through acylation with a C16 fatty acid, enabling once-daily dosing.[2][3]

The goal for the next-generation agonist was to achieve a pharmacokinetic profile suitable for once-weekly administration, thereby improving patient convenience and adherence.[2] The development program at Novo Nordisk focused on enhancing albumin binding affinity while maintaining high potency at the GLP-1 receptor (GLP-1R).

Lead Optimization Strategy:

-

Peptide Backbone Stabilization: The alanine at position 8 of the native GLP-1 peptide was substituted with aminoisobutyric acid (Aib). This modification confers resistance to DPP-4 cleavage, a primary route of inactivation for the native peptide.

-

Enhanced Albumin Binding: Researchers systematically tested various fatty acid and linker combinations attached to the lysine at position 26. A C18 fatty diacid, attached via a short polyethylene glycol (OEG) and γ-glutamic acid linker, was identified as optimal. This structure significantly increased albumin binding affinity compared to the C16 fatty acid of liraglutide, which was the key to extending the half-life to approximately one week.

The resulting molecule, semaglutide, was patented in 2012. A robust series of preclinical studies in rodents and non-human primates confirmed its efficacy in lowering blood glucose and body weight. This was followed by extensive Phase I, II, and III clinical trial programs (e.g., SUSTAIN for diabetes and STEP for obesity), which validated its potent clinical effects and favorable safety profile, leading to its eventual FDA approval.

Mechanism of Action and Signaling Pathway

Semaglutide exerts its therapeutic effects by acting as a selective agonist for the GLP-1 receptor, a class B G-protein coupled receptor (GPCR). These receptors are widely distributed, notably in pancreatic β-cells, the brain, and the gastrointestinal tract.

Upon binding to the GLP-1R, semaglutide induces a conformational change that activates the intracellular Gαs subunit. This, in turn, activates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac2). This signaling cascade in pancreatic β-cells results in enhanced glucose-dependent insulin synthesis and secretion. In the brain, particularly the hypothalamus, GLP-1R activation helps regulate appetite, leading to reduced food intake and weight loss.

Caption: GLP-1 Receptor Signaling Pathway.

Quantitative Pharmacological Data

The pharmacological profile of semaglutide has been extensively characterized through a suite of in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency

| Parameter | Value | Cell Line / Assay Condition | Reference |

| GLP-1R Binding Affinity (IC₅₀) | 0.38 ± 0.06 nM | BHK cells expressing human GLP-1R | |

| In Vitro Potency (EC₅₀) | < 10 pM | BHK cells with luciferase reporter | |

| In Vitro Potency (EC₅₀) | 8.9 ± 3.4 pM | CHO cells expressing human GLP-1R (0% albumin) | |

| In Vitro Potency (EC₅₀) | 1650 ± 290 pM | CHO cells expressing human GLP-1R (4% human serum albumin) |

Table 2: In Vivo Efficacy (Preclinical and Clinical)

| Model / Population | Key Finding | Dosage | Reference |

| Diet-Induced Obese (DIO) Mice | 22% body weight reduction from baseline | 100 nmol/kg (subchronic) | |

| db/db Mice | Significant lowering of blood glucose vs. vehicle | 14 nmol/kg (every other day) | |

| Type 2 Diabetes Patients | 1.5 - 1.9% reduction in HbA1c | 0.5 mg or 1.0 mg once-weekly | |

| Obese Adults (STEP 1 Trial) | 14.9% mean change in body weight from baseline | 2.4 mg once-weekly |

Table 3: Pharmacokinetic Profile

| Parameter | Value | Species | Reference |

| Half-life (t₁/₂) | ~160-168 hours (~7 days) | Human | |

| Half-life (t₁/₂) | 46.1 hours | Minipig (IV administration) | |

| Time to Max. Concentration (Tₘₐₓ) | 1-3 days | Human (subcutaneous) | |

| Metabolism | Proteolytic cleavage of peptide backbone & β-oxidation of fatty acid chain | Human | |

| Primary Route of Elimination | Not organ-specific; metabolites excreted in urine and feces | Human |

Key Experimental Protocols

The characterization of semaglutide involved several key assays to determine its binding affinity, potency, and physiological effects.

GLP-1 Receptor Binding Assay

This protocol determines the affinity of semaglutide for the human GLP-1 receptor (GLP-1R) through competitive displacement of a radiolabeled ligand.

-

Cell Membrane Preparation:

-

Culture Baby Hamster Kidney (BHK) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human GLP-1R.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., [¹²⁵I]GLP-1(7-36)).

-

Add serial dilutions of unlabeled semaglutide (competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of semaglutide.

-

Calculate the IC₅₀ value (the concentration of semaglutide that displaces 50% of the radioligand) using non-linear regression analysis.

-

In Vitro cAMP Signaling Assay

This functional assay measures the ability of semaglutide to stimulate intracellular cAMP production upon GLP-1R activation.

-

Cell Culture and Seeding:

-

Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R in appropriate media.

-

Seed the cells into a 96-well plate at a specified density (e.g., 50,000 cells/well) and incubate overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and wash the cells once with an assay buffer (e.g., HBSS with HEPES and 0.1% BSA).

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.

-

Add serial dilutions of semaglutide to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP concentrations using a competitive immunoassay kit, such as Homogeneous Time Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP signal against the log concentration of semaglutide.

-

Determine the EC₅₀ value (the concentration of semaglutide that produces 50% of the maximal response) using a four-parameter logistic curve fit.

-

Developmental Workflow Visualization

The discovery of a long-acting GLP-1R agonist like semaglutide follows a structured, multi-stage process from initial concept to a clinical candidate.

Caption: Generalized Drug Discovery Workflow for Semaglutide.

References

A Technical Guide to GLP-1 Val8 Receptor Internalization and Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor internalization studies concerning the glucagon-like peptide-1 receptor (GLP-1R) agonist, GLP-1 Val8. This synthetic analog of GLP-1, characterized by the substitution of alanine with valine at position 8, exhibits unique signaling properties, positioning it as a G protein-biased agonist with significantly impaired receptor internalization.[1][2] Such characteristics are of considerable interest in the field of pharmacology and drug development, as they may lead to therapeutic agents with improved efficacy and reduced side effects.[1][3]

Quantitative Analysis of GLP-1 Val8 Signaling and Internalization

The functional selectivity of GLP-1 Val8 is evident when comparing its signaling outputs to the endogenous ligand, GLP-1. The following tables summarize the quantitative data from various in vitro studies, highlighting the biased agonism of GLP-1 Val8.

| Ligand | cAMP Production (pEC50) | cAMP Production (Emax %) | Reference |

| GLP-1 | 8.8 ± 0.1 | 100 ± 4 | [1] |

| GLP-1 Val8 | 8.7 ± 0.1 | 98 ± 5 |

Table 1: cAMP Production. This table illustrates the comparable potency and efficacy of GLP-1 and GLP-1 Val8 in stimulating cAMP production, a primary downstream effect of Gαs protein activation.

| Ligand | Calcium Mobilization (pEC50) | Calcium Mobilization (Emax %) | Reference |

| GLP-1 | 7.2 ± 0.2 | 100 ± 11 | |

| GLP-1 Val8 | 7.1 ± 0.1 | 93 ± 6 |

Table 2: Intracellular Calcium Mobilization. This table shows the similar potency and efficacy of both ligands in inducing calcium mobilization, which is linked to Gαq protein activation.

| Ligand | β-arrestin 2 Recruitment (pEC50) | β-arrestin 2 Recruitment (Emax %) | Reference |

| GLP-1 | 7.0 ± 0.1 | 100 ± 6 | |

| GLP-1 Val8 | 6.8 ± 0.1 | 63 ± 4 |

Table 3: β-arrestin 2 Recruitment. A notable difference is observed here, with GLP-1 Val8 showing a significantly reduced maximal efficacy for recruiting β-arrestin 2 compared to GLP-1.

| Ligand | GLP-1R Internalization (pEC50) | GLP-1R Internalization (Emax %) | Reference |

| GLP-1 | 7.8 ± 0.1 | 100 ± 7 | |

| GLP-1 Val8 | 7.5 ± 0.1 | 24 ± 4 |

Table 4: GLP-1 Receptor Internalization. This table demonstrates the severely impaired ability of GLP-1 Val8 to induce the internalization of the GLP-1R in comparison to the native GLP-1.

Signaling Pathways and Biased Agonism

Upon agonist binding, the GLP-1R can initiate signaling through multiple intracellular pathways. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). The receptor can also couple to Gαq, which activates phospholipase C, leading to an increase in intracellular calcium. Furthermore, agonist-bound receptors can be phosphorylated, leading to the recruitment of β-arrestins, which can mediate receptor desensitization, internalization, and initiate further signaling cascades. GLP-1R internalization is primarily dependent on caveolin-1 and dynamin and is mediated by the Gαq pathway.

GLP-1 Val8 is considered a G protein-biased agonist because it preferentially activates G protein-mediated signaling (cAMP production and calcium mobilization) while having a significantly reduced capacity to promote β-arrestin 2 recruitment and subsequent receptor internalization. This bias is thought to result from altered binding kinetics, with GLP-1 Val8 exhibiting a shorter residence time at the receptor.

Figure 1: Simplified GLP-1R signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GLP-1R agonist properties. Below are representative protocols for key in vitro assays.

Protocol 1: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Internalization Assay

This assay quantifies the internalization of the GLP-1R from the cell surface.

-

Cell Culture: HEK293 cells stably expressing SNAP-tagged human GLP-1R are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 30,000 cells per well and incubated overnight.

-

Labeling: The cell-surface receptors are labeled with a SNAP-Lumi4-Tb (donor) substrate for 1 hour at 37°C.

-

Washing: Cells are washed to remove unbound donor substrate.

-

Agonist Stimulation: A non-cell-permeable fluorescein-based ligand (acceptor) is added, followed immediately by the addition of varying concentrations of the test agonist (e.g., GLP-1 Val8) or reference agonist (GLP-1).

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C to allow for receptor internalization.

-

Detection: The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).

-

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio corresponds to an increase in receptor internalization. Data are normalized to the response of the reference agonist to determine Emax and pEC50 values.

Figure 2: Workflow for a TR-FRET GLP-1R internalization assay.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for cAMP Production

This assay measures the intracellular accumulation of cAMP.

-

Cell Culture and Transfection: HEK293 cells are co-transfected with a plasmid encoding human GLP-1R and a BRET-based cAMP biosensor (e.g., CAMYEL).

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Coelenterazine Addition: The luciferase substrate, coelenterazine h, is added to each well.

-

Agonist Stimulation: Varying concentrations of the test or reference agonist are added to the wells.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature.

-

Detection: The BRET signal is measured using a plate reader capable of simultaneously detecting the emission signals from the donor (e.g., Renilla luciferase) and the acceptor (e.g., YFP).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates an increase in intracellular cAMP.

Protocol 3: BRET Assay for β-arrestin 2 Recruitment

This assay quantifies the interaction between the GLP-1R and β-arrestin 2.

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding GLP-1R fused to a Renilla luciferase (donor) and β-arrestin 2 fused to a fluorescent protein (e.g., YFP, acceptor).

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Coelenterazine Addition: The luciferase substrate, coelenterazine h, is added to each well.

-

Agonist Stimulation: Varying concentrations of the test or reference agonist are added.

-

Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Detection: The BRET signal is measured.

-

Data Analysis: An increase in the BRET ratio indicates the recruitment of β-arrestin 2 to the GLP-1R.

Figure 3: Conceptual diagram of GLP-1 Val8 biased agonism.

Conclusion

The study of GLP-1 Val8 provides valuable insights into the principles of biased agonism at the GLP-1R. Its potent activation of G protein-mediated signaling, coupled with a striking inability to promote robust β-arrestin recruitment and receptor internalization, distinguishes it from the endogenous agonist GLP-1. This unique pharmacological profile underscores the potential for developing GLP-1R agonists with tailored signaling properties, which could translate into improved therapeutic outcomes for conditions such as type 2 diabetes and obesity. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of such functionally selective ligands.

References

The Rise of Biased Agonism: A Technical Deep Dive into the Therapeutic Potential of GLP-1 Val8

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease therapeutics is rapidly evolving, with a significant focus on optimizing the efficacy and safety of Glucagon-like peptide-1 receptor (GLP-1R) agonists. This technical guide delves into the nuanced pharmacology of GLP-1 Val8, a biased GLP-1R agonist, exploring its potential therapeutic applications. By dissecting its unique signaling profile, this document aims to provide a comprehensive resource for researchers and drug developers in the field.

Executive Summary

GLP-1 Val8 is a synthetic analog of GLP-1(7-36)NH2, characterized by a single amino acid substitution at position 8, where alanine is replaced by valine. This modification was initially designed to confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, thereby extending the peptide's half-life[1][2]. However, this subtle alteration has profound implications for its interaction with the GLP-1 receptor, leading to a phenomenon known as biased agonism. GLP-1 Val8 demonstrates a preference for G protein-mediated signaling pathways over β-arrestin recruitment and subsequent receptor internalization[1][2][3]. This biased signaling profile suggests the potential for a refined therapeutic window, possibly mitigating some of the on-target side effects associated with conventional GLP-1R agonists while retaining or enhancing desired therapeutic effects.

Quantitative Pharmacological Profile

The following tables summarize the in vitro pharmacological characteristics of GLP-1 Val8 in comparison to native GLP-1, based on studies conducted in HEK293 or COS-7 cells expressing the human GLP-1 receptor.

Table 1: Receptor Binding Affinity and Kinetics

| Ligand | Binding Affinity (pKi) | Association Rate (kon) (M⁻¹min⁻¹) | Dissociation Rate (koff) (min⁻¹) | Residence Time (RT) (min) |

| GLP-1 | 9.0 ± 0.1 | 1.8 x 10⁸ | 0.02 | 50 |

| GLP-1 Val8 | 8.8 ± 0.1 | 0.8 x 10⁸ | 0.04 | 25 |

Data sourced from van der Velden et al., 2021.

Table 2: In Vitro Signaling Potency and Efficacy

| Signaling Pathway | Parameter | GLP-1 | GLP-1 Val8 |

| cAMP Production | pEC50 | 9.8 ± 0.1 | 9.4 ± 0.1 |

| Emax | 100% | 100% | |

| Calcium Mobilization | pEC50 | 7.9 ± 0.1 | 7.6 ± 0.1 |

| Emax | 100% | 100% | |

| β-arrestin 2 Recruitment | pEC50 | 7.8 ± 0.1 | 7.1 ± 0.1 |

| Emax | 100% | 70% | |

| Receptor Internalization | pEC50 | 8.5 ± 0.1 | 7.0 ± 0.1 |

| Emax | 100% | 30% |

Data sourced from van der Velden et al., 2021.

Biased Signaling of GLP-1 Val8

GLP-1 Val8 acts as a biased agonist at the GLP-1 receptor, preferentially activating G protein-dependent signaling cascades over the β-arrestin pathway. While exhibiting similar potency and efficacy to native GLP-1 in cAMP production and calcium mobilization, it shows significantly reduced potency and maximal efficacy for β-arrestin 2 recruitment and subsequent receptor internalization. This functional selectivity suggests that GLP-1 Val8 may prolong signaling from the cell surface due to reduced receptor desensitization and downregulation.

Caption: Biased signaling pathway of GLP-1 Val8 at the GLP-1 receptor.

Potential Therapeutic Applications

The unique pharmacological profile of GLP-1 Val8 opens avenues for several therapeutic applications, primarily centered around metabolic diseases.

-

Type 2 Diabetes Mellitus (T2DM): By potently stimulating G protein-mediated pathways responsible for glucose-dependent insulin secretion, GLP-1 Val8 could offer effective glycemic control. The reduced β-arrestin recruitment and internalization might lead to more sustained signaling, potentially improving insulinotropic effects over time compared to unbiased agonists.

-

Obesity: The central effects of GLP-1R activation on appetite suppression are thought to be mediated by G protein signaling. GLP-1 Val8 could, therefore, be effective in promoting weight loss.

-

Mitigation of Side Effects: β-arrestin signaling has been implicated in some of the acute side effects of GLP-1R agonists, such as nausea and vomiting, as well as in receptor desensitization (tachyphylaxis). A biased agonist like GLP-1 Val8 could theoretically offer a better side-effect profile and more durable efficacy.

However, in vivo studies in perfused rat pancreata have shown that acute stimulation with GLP-1 Val8 resulted in lower insulin and somatostatin secretion compared to native GLP-1. This highlights the complexity of translating in vitro biased signaling to in vivo physiological responses and underscores the need for further research to understand the full therapeutic potential of GLP-1 Val8.

Experimental Protocols

The characterization of GLP-1 Val8 involves a suite of in vitro assays to determine its binding kinetics and functional selectivity.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) and kinetics (kon, koff) of GLP-1 Val8 for the GLP-1R.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from COS-7 or HEK293 cells transiently or stably expressing the human GLP-1R.

-

Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]GLP-1) and increasing concentrations of unlabeled GLP-1 or GLP-1 Val8.

-

Kinetic Assays: For association kinetics, membranes are incubated with the radioligand, and binding is measured at various time points. For dissociation kinetics, an excess of unlabeled ligand is added after the association phase to prevent re-binding of the radioligand, and the remaining bound radioactivity is measured over time.

-

Detection: Bound radioactivity is separated from unbound by filtration and quantified using a gamma counter.

-

Data Analysis: Data are analyzed using non-linear regression to determine Ki, kon, and koff values.

-

Functional Signaling Assays

-

Objective: To quantify the potency (EC50) and efficacy (Emax) of GLP-1 Val8 in activating downstream signaling pathways.

-

Methodologies:

-

cAMP Production: Intracellular cAMP levels are measured in response to agonist stimulation using a Bioluminescence Resonance Energy Transfer (BRET)-based biosensor in HEK293 cells.

-

Calcium Mobilization: Intracellular calcium flux is monitored using a Förster Resonance Energy Transfer (FRET)-based biosensor in stably transfected HEK293 cells.

-

β-arrestin 2 Recruitment: The recruitment of β-arrestin 2 to the GLP-1R is quantified using a BRET assay in HEK293 cells co-expressing the receptor and a BRET-tagged β-arrestin 2.

-

Receptor Internalization: Ligand-induced receptor internalization is measured using a Time-Resolved FRET (TR-FRET) assay in HEK293 cells expressing a SNAP-tagged GLP-1R.

-

References

The Role of Beta-Arrestin Recruitment in the Action of GLP-1R Agonist 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that has emerged as a major therapeutic target for type 2 diabetes and obesity. Upon activation by its endogenous ligand GLP-1 or synthetic agonists, the GLP-1R primarily couples to the Gαs protein, initiating a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion.

Beyond this canonical G protein-mediated signaling, agonist binding also promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2) to the intracellular face of the receptor. This interaction is crucial for receptor desensitization, internalization, and the initiation of a distinct set of signaling pathways independent of G proteins. The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), has garnered significant interest in drug development. Agonists biased towards G protein activation with reduced β-arrestin recruitment may offer enhanced therapeutic efficacy by minimizing receptor desensitization and potentially mitigating certain side effects.

This technical guide focuses on "GLP-1R agonist 8," a potent agonist of the GLP-1R with an EC50 of less than 2 nM.[1] Specifically, this guide delves into its interaction with the β-arrestin pathway, presenting quantitative data and detailed experimental protocols for assessing this critical aspect of its pharmacology. The "this compound" described here is identified as α/β-peptide 8 from a study by Hager et al. (2016), which characterizes it as a β-arrestin-biased agonist.[2][3]

Core Concepts: GLP-1R Signaling Pathways

Activation of the GLP-1R can trigger two main signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be modulated by the specific agonist bound to the receptor.

Caption: Canonical G protein-dependent and β-arrestin-dependent signaling pathways of the GLP-1R.

Quantitative Data: this compound (α/β-peptide 8)

The following tables summarize the in vitro pharmacological properties of this compound (α/β-peptide 8) in comparison to the endogenous ligand, GLP-1. The data is derived from Hager et al. (2016) and illustrates the β-arrestin bias of this particular agonist.[2][3]

Table 1: cAMP Production in HEK293 Cells

| Ligand | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 | 0.13 ± 0.03 | 100 |

| α/β-peptide 8 | 1.8 ± 0.4 | 60 ± 3 |

Table 2: β-Arrestin-1 Recruitment in HEK293FT Cells (BRET Assay)

| Ligand | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 | 16 ± 2 | 100 |

| α/β-peptide 8 | 32 ± 11 | 80 ± 5 |

Table 3: β-Arrestin-2 Recruitment in HEK293FT Cells (BRET Assay)

| Ligand | EC50 (nM) | Emax (% of GLP-1) |

| GLP-1 | 24 ± 4 | 100 |

| α/β-peptide 8 | 51 ± 14 | 74 ± 5 |

Data presented as mean ± SEM. Emax is the maximal response.

Analysis of these data indicates that while α/β-peptide 8 is a potent agonist for G protein-mediated cAMP production, it displays a comparatively lower potency and efficacy for the recruitment of both β-arrestin-1 and β-arrestin-2. This profile characterizes it as a β-arrestin-biased agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GLP-1R agonist activity and bias. Below are protocols for key assays used to generate the quantitative data presented above.

Protocol 1: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This protocol is adapted from Hager et al. (2016) and is designed to measure the recruitment of β-arrestin to the GLP-1R in live cells.

Objective: To quantify the interaction between GLP-1R and β-arrestin upon agonist stimulation.

Materials:

-

HEK293FT cells

-

Expression constructs: GLP1R-RLuc8 (donor), GFP²-β-arrestin-1 or GFP²-β-arrestin-2 (acceptor), and G protein-coupled receptor kinase 5 (GRK5)

-

Transfection reagent (e.g., FuGENE HD)

-

Cell culture medium (DMEM with 10% FBS)

-

Assay buffer (DPBS with 0.1% BSA)

-

Coelenterazine h (luciferase substrate)

-

White, clear-bottom 96-well plates

-

BRET-capable plate reader

Procedure:

-

Cell Transfection:

-

Seed HEK293FT cells in 6-well plates.

-

The next day, transiently transfect the cells with constructs for GLP1R-RLuc8, GFP²-β-arrestin (1 or 2), and GRK5. Co-transfection with GRK5 enhances the BRET signal by promoting GLP-1R phosphorylation.

-

-

Cell Seeding for Assay:

-

24 hours post-transfection, detach the cells and resuspend them in assay buffer.

-

Seed the cells into a white, clear-bottom 96-well plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the test agonists (e.g., α/β-peptide 8) and a reference agonist (GLP-1) in assay buffer.

-

Add the diluted compounds to the respective wells.

-

-

BRET Measurement:

-

Add the luciferase substrate, coelenterazine h, to each well to a final concentration of 5 µM.

-

Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the Rluc8 donor (e.g., 475 nm) and one for the GFP² acceptor (e.g., 530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Subtract the background BRET ratio (from vehicle-treated cells).

-

Plot the net BRET ratio against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.

Protocol 2: PathHunter® β-Arrestin Recruitment Assay

This is a commercially available, enzyme fragment complementation (EFC)-based assay that is widely used for studying GPCR-β-arrestin interactions.

Objective: To measure the recruitment of β-arrestin to the GLP-1R using a chemiluminescent readout.

Materials:

-

PathHunter® GLP1R CHO-K1 β-Arrestin Cell Line (engineered to express GLP-1R fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag)

-

Cell Plating Reagent

-

Test agonists and reference agonist

-

PathHunter® Detection Reagents (Substrate and Lysis Buffer)

-

Solid white 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Handling:

-

Thaw the cryopreserved PathHunter® cells according to the manufacturer's instructions.

-

Resuspend the cells in the provided Cell Plating Reagent.

-

-

Cell Seeding:

-

Dispense the cell suspension into a solid white microplate.

-

Incubate the plate overnight at 37°C in a humidified CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test agonists in assay buffer.

-

Add the diluted compounds to the cells.

-

Incubate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate for 60 minutes at room temperature.

-

-

Data Measurement and Analysis:

-

Measure the chemiluminescent signal using a plate luminometer.

-

Plot the relative light units (RLU) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Caption: Experimental workflow for the PathHunter® β-arrestin recruitment assay.

Conclusion

"this compound" (α/β-peptide 8) demonstrates a clear bias away from β-arrestin recruitment while maintaining high potency for G protein-mediated cAMP signaling. This pharmacological profile is of significant interest for the development of next-generation incretin-based therapeutics. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this and other biased GLP-1R agonists, enabling researchers to further elucidate the complex signaling mechanisms of the GLP-1R and their physiological consequences. The careful quantification of both G protein and β-arrestin pathway activation is essential for understanding the full therapeutic potential of novel GLP-1R agonists.

References

A Comprehensive Technical Guide to the Structural Modifications of the GLP-1 Receptor Agonist Semaglutide from Native GLP-1

This guide provides a detailed overview of the structural modifications applied to the native glucagon-like peptide-1 (GLP-1) to develop Semaglutide, a potent and long-acting GLP-1 receptor (GLP-1R) agonist. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to GLP-1 and the Need for Modification

Native GLP-1(7-37) is a 31-amino acid peptide hormone that plays a crucial role in glucose homeostasis. Its therapeutic potential is limited by its very short in vivo half-life of only 1-2 minutes, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. To overcome these limitations, extensive research has focused on modifying the native GLP-1 sequence to create agonists with enhanced stability and prolonged duration of action. Semaglutide is a prime example of a successfully engineered GLP-1R agonist.

Structural Modifications of Semaglutide

Semaglutide's enhanced pharmacokinetic and pharmacodynamic properties are a direct result of three key structural modifications compared to native GLP-1(7-37). These changes are designed to prevent DPP-4 cleavage and promote binding to serum albumin, thereby reducing renal clearance.

The three principal modifications are:

-

Amino Acid Substitution at Position 8: The native Alanine (Ala) at position 8 is replaced with 2-aminoisobutyric acid (Aib). The steric hindrance provided by the Aib residue makes the peptide resistant to degradation by DPP-4, which typically cleaves the peptide after the amino acid at position 8.

-

Amino Acid Substitution at Position 34: The Lysine (Lys) at position 34 is replaced with Arginine (Arg). This substitution is made to accommodate the fatty acid acylation at position 26.

-

Acylation of Lysine at Position 26: A C18 diacid moiety is attached to the side chain of the Lysine (Lys) at position 26 via a hydrophilic linker. This fatty acid chain facilitates the binding of Semaglutide to serum albumin, effectively creating a circulating depot of the drug and significantly extending its half-life.

The following diagram illustrates the structural differences between native GLP-1 and Semaglutide.

Methodological & Application

In Vitro Assay Protocols for GLP-1 Receptor Agonists: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis and appetite regulation, making it a primary target for the development of therapeutics for type 2 diabetes and obesity.

Activation of the GLP-1R by an agonist triggers a cascade of intracellular events, primarily initiated by the coupling to Gαs proteins. This leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate many of the downstream physiological effects. Additionally, GLP-1R activation can stimulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and G protein-independent signaling.

This guide outlines key in vitro assays to dissect these signaling pathways and to quantify the potency and efficacy of GLP-1R agonists.